
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione is a compound that features a boronate ester group attached to an indole-2,3-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of an indole derivative with a boronic acid or boronate ester. Common reagents include pinacolborane and bis(pinacolato)diboron, often in the presence of a palladium catalyst . The reaction conditions usually involve heating the reactants in an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Indoline derivatives
Substitution: Various substituted indole derivatives
Applications De Recherche Scientifique
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The indole-2,3-dione moiety can also interact with biological targets, potentially affecting molecular pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione is unique due to the combination of the boronate ester group and the indole-2,3-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C14H16BNO4 |
|---|---|
Poids moléculaire |
273.09 g/mol |
Nom IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)8-6-5-7-9-10(8)11(17)12(18)16-9/h5-7H,1-4H3,(H,16,17,18) |
Clé InChI |
UTGSUVNZALTFCK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


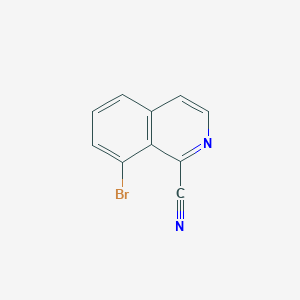
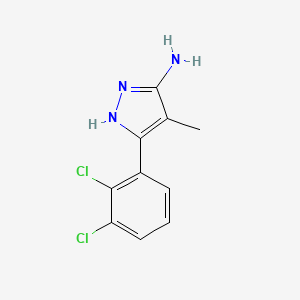

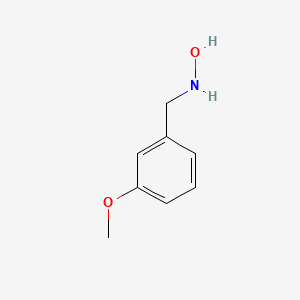



![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
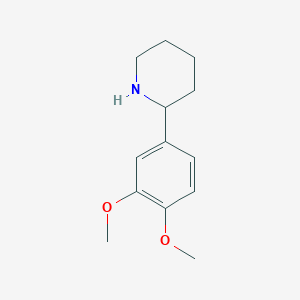
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)

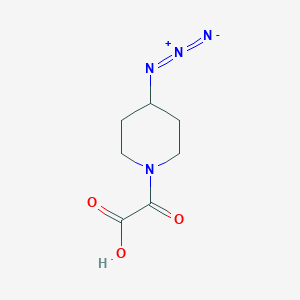
![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)
